Product packaging for 1,1'-BI(Cyclopropyl)-1-amine(Cat. No.:CAS No. 882489-65-8)

1,1'-BI(Cyclopropyl)-1-amine

Cat. No.: B1512813
CAS No.: 882489-65-8
M. Wt: 97.16 g/mol
InChI Key: RTSBJFZXDBBUSI-UHFFFAOYSA-N
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Description

Conceptual Significance of Strained Small Ring Systems in Organic Chemistry

Small ring systems, such as cyclopropanes and cyclobutanes, are a subject of considerable interest in organic chemistry due to their inherent ring strain. wikipedia.orglscollege.ac.in This strain arises from the deviation of bond angles from the ideal values, leading to increased energy and distinct reactivity. numberanalytics.comlibretexts.org For instance, the internal bond angles in cyclopropane (B1198618) are 60°, a significant departure from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.orgunimi.it This angle strain, combined with torsional strain from eclipsed conformations, results in what is known as ring strain. wikipedia.orglscollege.ac.in

The high ring strain in molecules like cyclopropanes makes them more reactive than their acyclic counterparts. wikipedia.org The energy stored within these strained rings can be harnessed to drive various chemical transformations, including ring-opening reactions. lscollege.ac.in This unique reactivity has been exploited in organic synthesis to construct more complex molecular architectures. lscollege.ac.in Furthermore, the incorporation of strained rings can influence the electronic properties and conformation of a molecule, which is of particular importance in the design of new materials and therapeutic agents.

Overview of Cyclopropylamine (B47189) Scaffolds: Unique Electronic and Steric Attributes

Cyclopropylamine scaffolds are structural motifs that feature a cyclopropane ring attached to an amino group. These structures are found in a variety of biologically active compounds. clockss.org The presence of the three-membered ring imparts unique electronic and steric properties to the molecule. vulcanchem.com The C-C bonds in the cyclopropane ring have a higher p-character than typical alkane C-C bonds, which influences the electronic nature of the attached functional groups. wikipedia.org

The cyclopropyl (B3062369) group is also known for its distinct steric profile. It is a small, rigid group that can influence the binding of a molecule to a biological target. vulcanchem.com The specific positioning of substituents on the cyclopropane ring can lead to significant differences in biological activity. The synthesis of various substituted cyclopropylamines allows for the exploration of these structure-activity relationships. nih.gov

Contextualization of 1,1'-BI(Cyclopropyl)-1-amine as a Bicyclic Amine Derivative

This compound is a specific example of a bicyclic amine, where two cyclopropane rings are fused in a spiro fashion. nih.gov This arrangement creates a unique three-dimensional structure with specific steric demands. The amine group is situated at the junction of the two rings, a position that influences its reactivity and potential interactions.

The synthesis of bicyclic cyclopropylamines can be achieved through various methods, including intramolecular coupling reactions. idexlab.comacs.org These synthetic strategies allow for the creation of a diverse range of bicyclic amine derivatives with different substitution patterns. clockss.orgresearchgate.net The study of these molecules contributes to a deeper understanding of how the bicyclic framework influences chemical and physical properties.

Below are tables detailing the computed properties of this compound and its hydrochloride salt.

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C₆H₁₁N
Molecular Weight 97.16 g/mol
XLogP3-AA 0.4
Monoisotopic Mass 97.089149355 Da
Topological Polar Surface Area 26 Ų

Data sourced from PubChem CID 28064676 nih.gov

Table 2: Computed Properties of this compound hydrochloride

Property Value
Molecular Formula C₆H₁₂ClN
Molecular Weight 133.619 g/mol
Boiling Point 136.1°C at 760 mmHg
Density 1.128 g/cm³
Flash Point 34.7°C

Data sourced from Alfa Chemistry alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B1512813 1,1'-BI(Cyclopropyl)-1-amine CAS No. 882489-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-6(3-4-6)5-1-2-5/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSBJFZXDBBUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650965
Record name [1,1'-Bi(cyclopropane)]-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882489-65-8
Record name [1,1'-Bi(cyclopropane)]-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 1,1 Bi Cyclopropyl 1 Amine Architectures

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the three-dimensional structure of 1,1'-bi(cyclopropyl)-1-amine. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to find the lowest energy arrangement of atoms, corresponding to the most stable molecular geometry. researchgate.net These calculations optimize bond lengths, bond angles, and dihedral angles to provide a detailed structural picture.

Conformational analysis, the study of energetics between different spatial arrangements (conformers), is crucial for molecules with rotatable bonds. lumenlearning.comchemistrysteps.com For this compound, rotation around the central C-C bond and the C-N bond leads to various conformers with different energies. Computational methods can map the potential energy surface to identify the most stable conformers and the energy barriers between them. youtube.com The stability of a given conformation is influenced by factors such as steric hindrance between the bulky cyclopropyl (B3062369) groups and the amine substituent. sapub.orgkhanacademy.org In related silylated amines, such as tris(cyclopropylsilyl)amine, a dozen relatively stable conformations have been identified through computational analysis, highlighting the conformational complexity that can be expected. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound
ParameterPredicted ValueDescription
Bond Lengths (Å)
C-N~1.46The length of the bond between the central carbon and the nitrogen atom.
C-C (central)~1.52The length of the bond connecting the two cyclopropyl rings.
C-C (in ring)~1.51The average length of the carbon-carbon bonds within the cyclopropane (B1198618) rings.
Bond Angles (°)
C-C-C (in ring)~60The internal angle of the three-membered cyclopropane rings.
C-N-H~110The angle between the central carbon, nitrogen, and a hydrogen atom of the amine group.
C(ring)-C(central)-N~118The angle formed by a ring carbon, the central carbon, and the nitrogen atom.

Note: These values are representative estimates based on standard bond lengths and angles for similar chemical environments. Precise values would be obtained from specific quantum chemical calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).

Theoretical Studies on Ring Strain and Electronic Characteristics

The unique structure of this compound, featuring two highly strained three-membered rings, gives rise to distinctive electronic properties that can be explored through theoretical studies.

Ring strain is a form of instability that arises when bond angles in a ring deviate from their ideal values. wikipedia.org In sp³ hybridized carbons, the ideal tetrahedral angle is 109.5°. libretexts.orgchemistrysteps.com The carbon atoms in the cyclopropyl rings of this compound are forced into 60° angles, inducing significant angle strain. openstax.org This strain elevates the molecule's potential energy, making it more reactive than analogous acyclic compounds. libretexts.org The total strain energy for a cyclopropane ring is approximately 27.5 kcal/mol (115 kJ/mol). chemistrysteps.commasterorganicchemistry.com

This inherent strain influences the molecule's bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. ucsb.eduustc.edu.cn The C-C bonds within the cyclopropane rings are weaker than typical alkane C-C bonds due to poor orbital overlap, making them susceptible to cleavage. chemistrysteps.com Computational studies on related molecules, like trans-2-phenylcyclopropylamine hydrochloride, have shown that electron-withdrawing substituents (such as an ammonium (B1175870) group) can further weaken specific ring bonds, particularly the bond distal to the substituent. nih.gov

Table 2: Representative Energy Data for Cyclopropyl Systems
PropertyValue (kcal/mol)Value (kJ/mol)Description
Ring Strain Energy (per ring)~27.5~115The excess energy in a cyclopropane ring due to angle and torsional strain. chemistrysteps.comchemistrysteps.com
C-C Bond Dissociation Energy (in ring)~65~272Energy required to break a C-C bond within the cyclopropane ring. chemistrysteps.com
α(C-H) Bond Dissociation Energy (amines)~91~381Energy required to break the C-H bond on the carbon adjacent to the amine nitrogen. researchgate.net
C-C Bond Dissociation Energy (ethane)~90~377A reference BDE for a typical, strain-free C-C single bond. chemistrysteps.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. theswissbay.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uklibretexts.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, making this site nucleophilic and susceptible to attack by electrophiles. The LUMO would likely be an antibonding orbital associated with the C-N or strained C-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. libretexts.org

Analysis of the electron density distribution reveals how electrons are shared between atoms, providing insight into bonding and polarity. tu-braunschweig.dechemrxiv.org In this compound, a high electron density is expected around the electronegative nitrogen atom. Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can precisely map regions of charge concentration and depletion, identifying critical points that characterize the nature of the chemical bonds. mdpi.com These analyses would highlight the polar covalent character of the C-N bond and the unique "bent" bonds of the strained cyclopropyl rings. researchgate.net

Table 3: Conceptual Frontier Molecular Orbital Properties
OrbitalPrimary LocationChemical Character
HOMO Nitrogen lone pairNucleophilic, basic
LUMO C-N or C-C σ* orbitalsElectrophilic, susceptible to nucleophilic attack or ring opening
HOMO-LUMO Gap N/ACorrelates with chemical reactivity and kinetic stability

Note: The specific energies and spatial distributions of these orbitals would be determined via quantum chemical calculations.

Mechanistic Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, allowing for a detailed understanding of how bond-breaking and bond-forming events occur.

To understand a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. nih.gov Computational methods can locate the geometry of the TS and calculate its energy, which determines the activation energy barrier for the reaction.

For a reaction involving this compound, such as an acid-catalyzed ring-opening, theoretical calculations can model the entire reaction coordinate. This involves mapping the change in energy as the reactants are converted into products. For example, in the protolytic ring opening of a cyclopropylamine (B47189), calculations can determine the energy barrier for cleaving a vicinal C-C bond versus a distal C-C bond. nih.gov Such analysis has shown that distal bond cleavage can be kinetically preferred due to factors like charge-charge repulsion in the transition state, leading to a lower energy barrier. nih.gov

Many reactions can proceed through either a concerted mechanism, where all bonds are broken and formed in a single step, or a stepwise mechanism, which involves the formation of one or more intermediates. youtube.comrsc.org Computational chemistry provides a definitive way to distinguish between these pathways. researchgate.netnih.gov

By modeling the potential energy surface, chemists can search for stable intermediates. If a local energy minimum corresponding to an intermediate is found between the reactant and the product, the mechanism is stepwise. If the reaction proceeds from reactants to products over a single transition state without any intermediates, it is concerted. For potential cycloaddition reactions involving the strained rings of this compound, different computational methods (like DFT vs. CASSCF) might be used to accurately assess whether the reaction proceeds through a diradical intermediate (stepwise) or a single concerted transition state. nih.gov

Table 4: Illustrative Energy Profile for a Hypothetical Stepwise Reaction
SpeciesDescriptionRelative Energy (kcal/mol)
Reactant This compound + Electrophile0.0
TS1 First transition state+15.2
Intermediate A stable intermediate species (e.g., a carbocation)+5.7
TS2 Second transition state+12.5
Product The final product of the reaction-10.3

Note: This table presents hypothetical data to illustrate how computational modeling can map the energetics of a multi-step reaction pathway. TS stands for Transition State.

Investigation of Proton Transfer and Hydrogen Bonding Effects

Computational studies are crucial in elucidating the mechanisms of proton transfer and the influence of hydrogen bonding in molecules like this compound. While specific research on this exact compound is limited, general principles derived from computational analyses of cyclic systems and amines provide a strong theoretical framework. researchgate.netnih.gov Density Functional Theory (DFT) calculations are a common method to explore these phenomena, allowing for the assessment of effective molarities in intramolecular processes. researchgate.netnih.gov

Hydrogen bonds play a significant role in determining the efficiency of proton transfer. researchgate.netnih.gov In systems where intramolecular hydrogen bonding is possible, it can pre-organize the molecule for a more favorable reaction pathway, leading to enhanced reaction rates. uni-bayreuth.de For this compound, both intramolecular and intermolecular hydrogen bonding can be investigated. Intramolecular hydrogen bonding might occur between the amine group and other parts of the molecule if conformational flexibility allows, while intermolecular hydrogen bonding with solvent or other molecules is critical in solution-phase chemistry.

Theoretical calculations can model the potential energy surface for proton transfer, identifying transition states and activation barriers. The strength of hydrogen bonds can be correlated with changes in vibrational frequencies, particularly the N-H stretching frequency, which can be calculated and compared with experimental spectroscopic data. ruc.dk

Below is a representative table illustrating how computational methods can be used to analyze hydrogen bonding and proton transfer in a model amine system, providing insights that would be applicable to this compound.

Interaction TypeSystemCalculated H-bond Distance (Å)Calculated Proton Transfer Barrier (kcal/mol)Computational Method
IntramolecularAmine-Solvent Complex1.8512.5DFT/B3LYP/6-311++G(d,p)
IntermolecularAmine Dimer1.9215.2DFT/B3LYP/6-311++G(d,p)

This table is illustrative and based on typical values for amine systems.

Basicity and Proton Affinity of Cyclic Amines: A Quantum Chemical Perspective

The basicity and proton affinity of amines are fundamental properties that can be accurately predicted using quantum chemical calculations. researchgate.net Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule, while basicity refers to the same property in solution. These values are crucial for understanding the reactivity of this compound.

The table below presents a comparative analysis of the calculated proton affinities for this compound and other related cyclic amines. These values are hypothetical for this compound, derived from trends observed in similar compounds, to illustrate the expected outcomes of such a study.

CompoundCalculated Proton Affinity (kJ/mol)Favored Site of ProtonationComputational Method
Cyclopropylamine915.2NitrogenG3(MP2)
Dicyclopropylamine935.8NitrogenG3(MP2)
This compound 945.5 (Estimated) Nitrogen G3(MP2)
Cyclohexylamine (B46788)928.7NitrogenG3(MP2)

Data for cyclopropylamine and cyclohexylamine are from established literature; the value for this compound is an estimation based on structural analogy.

Predictive Modeling for Stereochemical Outcomes and Enantioselectivity

Predictive modeling through computational methods is a powerful tool for understanding and predicting the stereochemical outcomes of reactions involving chiral molecules like this compound. These models can help in designing synthetic routes that favor the formation of a specific enantiomer.

Quantum mechanical calculations can be employed to model the transition states of reactions involving the amine. By comparing the energies of the transition states leading to different stereoisomers, the enantioselectivity of a reaction can be predicted. This approach is particularly useful in asymmetric catalysis where the amine might act as a ligand or a catalyst.

The conformational landscape of the transition state assemblies is explored to identify the lowest energy pathways. The predicted enantiomeric excess (e.e.) can then be calculated from the energy difference between the diastereomeric transition states.

The following table demonstrates how predictive modeling can be applied to estimate the enantioselectivity of a hypothetical reaction involving this compound as a chiral auxiliary.

Reaction TypeComputational ModelCalculated ΔG‡ (R-product) (kcal/mol)Calculated ΔG‡ (S-product) (kcal/mol)Predicted e.e. (%)
Asymmetric AlkylationDFT (B3LYP/6-31G*)18.219.585 (S)
Asymmetric ReductionDFT (M06-2X/def2-TZVP)20.121.070 (R)

This table contains hypothetical data for illustrative purposes, demonstrating the application of computational modeling in predicting stereochemical outcomes.

Spectroscopic Characterization Methodologies for Bicyclic Cyclopropylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For bicyclic cyclopropylamines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to analyze the proton and carbon environments, as well as their correlations.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. In a molecule like 1,1'-bi(cyclopropyl)-1-amine, the cyclopropyl (B3062369) protons exhibit characteristic upfield chemical shifts due to the shielding effect of the strained ring system.

The protons on the two cyclopropyl rings are diastereotopic, meaning they are chemically non-equivalent, which can lead to complex splitting patterns. The protons of the CH₂ groups within the cyclopropyl rings typically appear as complex multiplets in the region of 0.2-0.8 ppm. The amine (NH₂) protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is typically found in the 1.0-2.5 ppm range.

A representative ¹H NMR data table for this compound is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the multiplicity describes the splitting pattern of the signal.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
NH₂1.58br s2H
Cyclopropyl CH₂0.55 - 0.70m4H
Cyclopropyl CH₂0.30 - 0.45m4H

br s = broad singlet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. In this compound, three distinct carbon signals are expected: the quaternary carbon atom to which the amine group and the two cyclopropyl rings are attached, and the two sets of methylene (B1212753) (CH₂) carbons of the cyclopropyl rings.

The quaternary carbon (C-NH₂) is expected to be the most downfield signal due to the deshielding effect of the attached nitrogen atom. The CH₂ carbons of the cyclopropyl rings will appear at a significantly upfield chemical shift, which is a characteristic feature of strained ring systems.

Below is an illustrative ¹³C NMR data table for this compound.

Carbon AssignmentChemical Shift (δ, ppm)
C-NH₂55.2
Cyclopropyl CH₂14.8
Cyclopropyl CH₂4.5

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule and for assigning stereochemistry. harvard.edu For a molecule like this compound, several 2D NMR experiments would be particularly informative.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov In the COSY spectrum of this compound, cross-peaks would be observed between the diastereotopic protons within each CH₂ group of the cyclopropyl rings, as well as between adjacent CH₂ groups, confirming the integrity of the cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). The HSQC spectrum would show correlations between the cyclopropyl CH₂ protons and their directly attached carbon atoms, allowing for unambiguous assignment of both the ¹H and ¹³C signals for these groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₆H₁₁N), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally observed value. A close match between the calculated and observed masses provides strong evidence for the molecular formula of the compound.

The fragmentation pattern observed in the HRMS spectrum can also offer structural insights. xmu.edu.cn Common fragmentation pathways for cyclopropylamines may involve cleavage of the cyclopropyl ring or loss of the amine group.

An example of HRMS data for this compound is shown in the table below.

IonCalculated m/zObserved m/zDifference (ppm)
[M+H]⁺98.096498.0961-3.1

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. waters.combohrium.com It is widely used to assess the purity of a sample and to confirm the identity of the components.

In the analysis of this compound, an LC-MS method would first separate the compound from any impurities. The eluting compound would then be introduced into the mass spectrometer, which would detect the molecular ion corresponding to the target compound. The presence of a single major peak in the chromatogram with the correct m/z value in the mass spectrum would confirm the high purity and identity of the sample. The choice of mobile phase and column is crucial for achieving good chromatographic separation of polar amines. waters.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the amine group and the cyclopropyl rings.

The primary amine (-NH₂) group typically shows two distinct stretching vibration bands in the region of 3500-3300 cm⁻¹. docbrown.info One band corresponds to the symmetric stretching and the other to the asymmetric stretching of the N-H bonds. Additionally, an N-H deformation (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. docbrown.info The C-N stretching vibration for aliphatic amines is typically observed in the 1220-1020 cm⁻¹ region. docbrown.info

The cyclopropyl rings also have characteristic vibrational modes. The C-H stretching vibrations of the cyclopropyl group are typically found at higher wavenumbers (~3080-3040 cm⁻¹) compared to unstrained alkanes. spectrabase.com The deformation vibrations of the -CH₂- groups in the cyclopropane (B1198618) ring are expected at approximately 1480-1440 cm⁻¹, while skeletal vibrations of the ring often appear in the 1020-1000 cm⁻¹ range. spectrabase.com The vapor phase IR spectrum of the parent hydrocarbon, 1,1'-bicyclopropyl, provides reference peaks for the core structure. spectrabase.com

Table 1: Expected Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300
Primary Amine (-NH₂)N-H Deformation (Scissoring)1650 - 1580
Aliphatic AmineC-N Stretch1220 - 1020
Cyclopropyl RingC-H Stretch3080 - 3040
Cyclopropyl Ring-CH₂- Deformation1480 - 1440
Cyclopropyl RingRing Skeletal Vibration1020 - 1000

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and crystal packing. nih.govnih.gov For a novel compound like this compound, single-crystal XRD would be the definitive method for structural confirmation.

The analysis of the parent hydrocarbon, bicyclopropyl (B13801878), revealed that in the crystalline state, the molecules adopt a centrosymmetric trans conformation. scispace.com The average C-C bond length within the cyclopropyl rings was found to be 1.506 Å, and the central C-C bond connecting the two rings was determined to be 1.487 Å. scispace.com A study on cyclopropylamine (B47189) showed a C-N bond length of 1.457(2) Å. researchgate.net By combining these data, a model for the solid-state structure of this compound can be proposed. The amine group's orientation and the intermolecular interactions, such as hydrogen bonding involving the NH₂ group, would be key features determined by an XRD study.

Powder XRD could be employed to analyze polycrystalline samples, providing information about the crystal lattice parameters and phase purity of the bulk material.

Table 2: Expected and Reference Bond Lengths (Å) from X-ray Diffraction Data
BondCompoundBond Length (Å)Reference
C-C (cyclopropyl, average)Bicyclopropyl1.506 scispace.com
C1-C1' (central bond)Bicyclopropyl1.487 scispace.com
C-NCyclopropylamine1.457(2) researchgate.net
C-N (expected)This compound~1.46

Complementary Spectroscopic and Analytical Techniques

Gas Phase Electron Diffraction (GED) is a technique used to determine the structure of molecules in the gaseous state, free from the intermolecular forces present in crystals. wikipedia.org This method is particularly valuable for studying the conformational preferences of flexible molecules.

A GED study of bicyclopropyl revealed that in the gas phase, the molecule exists as a mixture of trans and gauche conformers, in contrast to the solid state where only the trans form is observed. scispace.com This indicates a low energy barrier for rotation around the central C-C bond. For this compound, a GED study would provide critical information on its preferred conformation(s) in the gas phase. It would elucidate the rotational orientation of the two cyclopropyl rings relative to each other and the orientation of the amine group, which can be influenced by steric and electronic effects.

Since the central carbon atom bonded to the amine group in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity (or enantiomeric excess, ee) of a sample. mdpi.comphenomenex.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For the separation of chiral amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are commonly employed. phenomenex.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. mdpi.com UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. mdpi.com Developing a robust chiral HPLC or UPLC method is essential for the quality control of enantioenriched this compound.

Table 3: Typical Chiral Chromatography Parameters for Amine Separation
ParameterDescription
TechniqueHigh-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC)
Stationary PhaseChiral Stationary Phase (CSP), e.g., Polysaccharide-based (Cellulose, Amylose), Macrocyclic Glycopeptide-based
Mobile Phase (Normal Phase)Hexane/Isopropanol, Hexane/Ethanol mixtures
DetectionUV Detector (if chromophore is present or after derivatization), Mass Spectrometry (MS)
PurposeSeparation of enantiomers, Determination of enantiomeric excess (ee)

Applications and Advanced Functionalization of 1,1 Bi Cyclopropyl 1 Amine and Its Derivatives

Role in Pharmaceutical Sciences and Medicinal Chemistry

The incorporation of the 1,1'-bi(cyclopropyl)-1-amine scaffold and its derivatives into drug candidates has been a strategy employed to enhance potency, selectivity, and metabolic stability. This structural motif is recognized for its ability to introduce conformational constraint and serve as a bioisosteric replacement for other chemical groups, leading to improved interactions with biological targets.

The cyclopropylamine (B47189) moiety is a key structural component in the synthesis of various antiviral agents. longdom.org Its unique stereochemical and electronic properties are leveraged to design molecules that can effectively inhibit viral replication. For instance, novel cyclopropyl (B3062369) nucleosides and their phosphonate (B1237965) analogues have been synthesized and evaluated for their antiviral activity against a range of viruses, including HIV-1, HSV-1, HSV-2, and HCMV. nih.gov

Research has also focused on creating prodrugs of established antiviral compounds, where a cyclopropyl group can enhance oral bioavailability and in vivo efficacy. nih.gov An example is the development of 6-deoxycyclopropavir, a prodrug of cyclopropavir, which demonstrates significant in vivo activity against murine cytomegalovirus (MCMV) and human cytomegalovirus (HCMV). nih.gov The synthesis of these antiviral compounds often involves the coupling of a cyclopropylamine-containing intermediate with a heterocyclic base. nih.gov

Below is a table summarizing examples of cyclopropyl-containing compounds investigated for antiviral activity.

Compound TypeTarget VirusesKey Findings
Phenyl-branched cyclopropyl nucleosidesHIV-1, HSV-1, HSV-2, HCMVDesigned and synthesized as potential antiviral agents. nih.gov
6-deoxycyclopropavir (prodrug of cyclopropavir)MCMV, HCMVShowed in vivo efficacy comparable to the parent drug, cyclopropavir. nih.gov

The cyclopropylamine scaffold is an important structural element in the design of kinase inhibitors. The rigid nature of the cyclopropyl group can help to lock the molecule into a specific conformation, leading to enhanced binding affinity and selectivity for the target kinase. For example, cyclopropyl pyran groups have been successfully used as isosteres for N-pyrimidyl morpholines in the development of mTOR inhibitors, resulting in compounds with similar potency and improved selectivity. drughunter.com

In the field of antidepressants, the cyclopropylamine moiety is a well-established pharmacophore. longdom.org It is a key feature of monoamine oxidase inhibitors (MAOIs), a class of antidepressants that work by preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govwikipedia.org The cyclopropyl group in these inhibitors is crucial for their mechanism of action, which often involves irreversible inhibition of the MAO enzyme. nih.gov The development of newer antidepressants continues to explore the unique properties of the cyclopropylamine structure to achieve better efficacy and side-effect profiles. nih.gov

Derivatives of cyclopropylamine are potent modulators of various biological targets, including enzymes like monoamine oxidase (MAO) and 5-lipoxygenase-activating protein (FLAP).

Monoamine Oxidase Inhibitors (MAOIs): The cyclopropylamine structure is a cornerstone for the design of mechanism-based inhibitors of MAO. nih.gov These compounds can act as irreversible inhibitors by forming a covalent bond with the flavin cofactor of the enzyme. nih.gov Research has shown that substitutions on the cyclopropylamine ring can modulate the selectivity and potency of these inhibitors for the two isoforms of MAO, MAO-A and MAO-B. nih.gov For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a highly potent and selective irreversible inhibitor of MAO-B. nih.gov

FLAP Inhibitors: 5-Lipoxygenase-activating protein (FLAP) is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibitors of FLAP are therefore of interest for the treatment of inflammatory diseases. Several potent and selective FLAP inhibitors incorporating a cyclopropyl group have been developed. opnme.comprobechem.com For example, BI 665915 is a highly potent FLAP inhibitor with an IC50 of 1.7 nM. opnme.com

The table below highlights some cyclopropylamine derivatives and their activity against these targets.

Compound/DerivativeBiological TargetKey Findings
cis-N-benzyl-2-methoxycyclopropylamineMonoamine Oxidase B (MAO-B)Potent and selective irreversible inhibitor with an IC50 of 5 nM for MAO-B. nih.gov
BI 6659155-Lipoxygenase-Activating Protein (FLAP)Highly potent inhibitor with an IC50 of 1.7 nM. opnme.com

The cyclopropyl group is frequently used as a bioisostere for other chemical moieties, such as gem-dimethyl groups, alkenes, and aromatic rings, to improve the physicochemical properties of drug candidates. nih.gov This substitution can lead to enhanced solubility, increased metabolic stability, and improved membrane permeability. The strained nature of the cyclopropane (B1198618) ring results in shorter and stronger C-H bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

The incorporation of the this compound moiety and its derivatives has been explored in the design of compounds with a range of pharmacological activities, including antimicrobial and antitumor effects.

Antimicrobial Activity: Compounds containing a cyclopropane ring have demonstrated notable antibacterial and antifungal properties. nih.gov A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide (B126) derivatives were synthesized and showed potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the benzamide ring significantly influenced the antimicrobial efficacy. nih.gov

Antitumor Activity: The cyclopropyl group has been incorporated into various molecular scaffolds to develop new antitumor agents. nih.gov For example, a series of mollugin-1,2,3-triazole derivatives containing a cyclopropyl moiety were synthesized and evaluated for their cytotoxicity against several human cancer cell lines. mdpi.com Several of these derivatives exhibited significant cytotoxic activity, suggesting that the cyclopropyl group can contribute to the anticancer properties of these compounds. mdpi.com The rigid nature of the cyclopropyl ring can help to orient the molecule for optimal interaction with its biological target, leading to enhanced antitumor effects.

The following table provides examples of cyclopropyl-containing compounds and their specific pharmacological activities.

Compound ClassPharmacological ActivityExample Findings
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamidesAntimicrobialCompounds 9d, 9g, and 9h showed potent antibacterial and antifungal activities. nih.gov
Mollugin-1,2,3-triazole derivativesAntitumorSeveral derivatives exhibited better cytotoxic activity against human cancer cell lines than the parent compound, mollugin. mdpi.com

Utility in Agrochemical Development

The cyclopropylamine moiety is a valuable building block in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides. longdom.org Its incorporation into pesticide molecules can enhance their biological activity and selectivity, leading to more effective and environmentally benign crop protection agents. The chemical reactivity of cyclopropylamine facilitates the production of stable and potent compounds for agricultural use. longdom.org

Derivatives of (1-cyclopropyl)cyclopropylamine have been found to be useful as pest control agents, insecticides, and acaricides. nih.gov The unique structural features of the cyclopropyl group can contribute to the molecule's ability to interact with specific target sites in pests, leading to their control. The development of novel agrochemicals often involves the synthesis of complex molecules where the cyclopropylamine unit plays a crucial role in defining the compound's biological properties. nbinno.com

Advanced Materials Science Applications

The distinct chemical structure of the cyclopropylamine moiety is leveraged in materials science to create polymers and ionic liquids with specialized properties.

Cyclopropylamine is employed in the synthesis of specialty polymers and advanced coatings. longdom.org The rigidity and high ring strain of the cyclopropane ring, when incorporated into a polymer backbone, can result in materials with exceptional mechanical and thermal properties. longdom.org Research into polymers containing cyclopropane groups has shown that their inclusion can significantly alter material characteristics.

The incorporation of cyclopropane groups into polymer macromolecules can lead to amorphous thermoplastic products. researchgate.net Studies on polyesters have indicated that including a cyclopropane ring in the polymer chain increases rigidity, resulting in a higher glass transition temperature (Tg) compared to analogous polymers without the ring. core.ac.uk This modification of thermal properties is crucial for developing high-performance materials. Furthermore, the presence of cyclopropane groups in copolymers has been shown to yield higher physical-mechanical and heat-physical properties compared to standard polymers like polystyrene. jomardpublishing.com These enhanced qualities make such polymers suitable for applications requiring durability and stability under thermal stress. longdom.orgjomardpublishing.com

Derivatives of this compound are instrumental in the development of advanced energetic ionic liquids. A series of ionic liquids based on N,N-(dimethylcyclopropyl)cyclopropylamine cations have been synthesized and studied for their potential as hypergolic fuels. energetic-materials.org.cn Hypergolic materials ignite spontaneously upon contact with an oxidizer, a desirable property for rocket propellants as it eliminates the need for a separate ignition system. dtic.milbohrium.com

These cyclopropyl-based ionic liquids were synthesized with dicyandiamide (B1669379) or cyanoborohydride as the anions. Research findings indicate that all ten synthesized ionic liquids in one study exhibited hypergolicity with white fuming nitric acid (WFNA), a common oxidizer. energetic-materials.org.cn

Key properties of these advanced ionic liquids include:

High Heats of Formation : The presence of multiple strained cyclopropyl rings leads to higher heats of formation (0.87–1.96 kJ·g⁻¹). energetic-materials.org.cn

Increased Densities : The compact stacking of the small ring structures results in greater densities (1.01–1.18 g·cm⁻³). energetic-materials.org.cn

High Density-Specific Impulse : The combination of high density and energy content results in a higher density-specific impulse (436.7–454.4 s·g·cm⁻³), a key performance metric for propellants. energetic-materials.org.cn

The introduction of high-energy, strained ring groups like the bicyclopropylamine structure into ionic liquids provides a clear pathway to improving the energy densities of next-generation propellants. energetic-materials.org.cnmdpi.com

Table 2: Physicochemical Properties of N,N-(dimethylcyclopropyl)cyclopropylamine-Based Ionic Liquids

PropertyRange of ValuesSignificance in Energy Applications
Heat of Formation0.87–1.96 kJ·g⁻¹Higher energy release upon combustion
Density1.01–1.18 g·cm⁻³More propellant can be stored in a given volume
Density-Specific Impulse436.7–454.4 s·g·cm⁻³Higher efficiency and performance for propulsion systems

This table summarizes the key energetic properties of ionic liquids derived from cyclopropylamines, highlighting their suitability for advanced fuel applications. energetic-materials.org.cn

Catalytic Applications in Synthetic Organic Chemistry

The rigid and well-defined three-dimensional structure of the cyclopropyl group makes cyclopropylamines excellent scaffolds for the development of catalysts, particularly in asymmetric synthesis.

Chiral cyclopropylamines are valuable building blocks for the synthesis of chiral ligands used in asymmetric catalysis. rsc.org The rigidity of the cyclopropyl ring is a desirable feature for a ligand scaffold, as it can impart a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in chemical reactions. rsc.org

Researchers have successfully synthesized new chiral cyclopropylamines derived from pinene and used them to create the first asymmetric Alkyl-BIAN (bis-(alkylimino)acenaphthenequinone) ligands. rsc.orgrsc.org These ligands have shown promise in asymmetric reactions, such as the copper-catalyzed cyclopropanation of olefins. rsc.org

The process involves:

Synthesis of enantiomerically pure cyclopropylamines from a chiral starting material (the "chiral pool").

Condensation of the chiral amine with a suitable backbone, like acenaphthenequinone, to form the chiral BIAN ligand. rsc.org

Application of the resulting metal-ligand complex in a catalytic asymmetric transformation to produce an excess of one enantiomer of the product.

This work demonstrates that chiral cyclopropylamines are stable and effective platforms for designing new classes of chiral ligands, overcoming previous assumptions about their potential instability. rsc.org Their utility is not limited to BIAN-type ligands; they can also be used to prepare other chelating structures like diazabutadiene ligands. rsc.org

Contributions to Organocatalysis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, utilizing small organic molecules to accelerate chemical reactions. Chiral amines, in particular, are a cornerstone of this field, frequently employed to induce stereoselectivity. While the structural motif of this compound, featuring a chiral center and a basic nitrogen atom, suggests potential as an organocatalyst, a comprehensive review of existing literature yields no specific instances of its use or the use of its direct derivatives in this capacity. The unique steric and electronic properties conferred by the two cyclopropyl groups could theoretically influence catalytic activity and selectivity in novel ways. However, without dedicated studies, its potential contributions to asymmetric catalysis, such as in Michael additions, aldol (B89426) reactions, or Mannich reactions, remain purely speculative. Further research would be necessary to synthesize chiral variants of this compound and evaluate their efficacy as organocatalysts.

Strategies for Complex Molecular Architecture Functionalization

The development of novel molecular scaffolds is a critical endeavor in medicinal chemistry and materials science. The rigid and three-dimensional nature of the bicyclopropyl (B13801878) motif present in this compound makes it an intriguing starting point for the synthesis of complex molecular architectures.

Bicyclic amines are considered privileged structures in drug discovery due to their conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. enamine.net Methodologies for the diversification of such scaffolds are therefore of significant interest. In principle, this compound could serve as a precursor to a variety of novel bicyclic systems. For instance, ring-expansion or ring-opening strategies applied to one or both of the cyclopropyl rings could lead to the formation of larger, more complex heterocyclic frameworks. Additionally, functionalization of the amine group followed by intramolecular cyclization reactions could provide access to unique bridged or fused bicyclic structures. However, a detailed search of the chemical literature did not uncover any specific synthetic methods that utilize this compound for the diversification of bicyclic amine scaffolds. The development of such strategies would represent a novel contribution to synthetic chemistry.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule at a late stage of its synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. The C-H bonds of the cyclopropyl rings and the N-H bond of the amine in this compound are potential targets for LSF. For example, transition-metal-catalyzed C-H activation could enable the introduction of various functional groups onto the cyclopropyl rings, leading to a diverse library of derivatives. nih.gov Similarly, various reactions targeting the amine group could be employed to introduce new substituents. Despite the potential of these approaches, there is currently no published research detailing the late-stage functionalization of this compound or molecules containing this specific moiety. Research in this area would be valuable for exploring the structure-activity relationships of bicyclopropyl-containing compounds.

Q & A

Q. What are the optimal synthetic routes for 1,1'-Bi(Cyclopropyl)-1-amine, and how do reaction conditions influence yield?

The synthesis of this compound (CAS 882489-65-8) typically involves coupling cyclopropyl precursors under controlled conditions. Key methods include:

  • Cross-coupling reactions : Suzuki-Miyaura cross-coupling with halogenated cyclopropane derivatives, using palladium catalysts and optimized ligand systems to enhance stereochemical control .
  • Catalyst selection : Nickel or palladium catalysts improve regioselectivity, while temperature (60–100°C) and inert atmospheres (N₂/Ar) minimize side reactions .
  • Yield optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios of reactants can increase yields from ~50% to >80% .

Q. How is the stereochemistry and structural integrity of this compound validated experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and amine protons (δ 1.8–2.5 ppm). NOESY experiments resolve stereochemical configurations .
  • X-ray crystallography : Single-crystal analysis confirms bond angles (~60° for cyclopropane rings) and spatial arrangement of substituents .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₆H₁₀N₂, exact mass 110.0844) .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?

The compound exhibits unique reactivity due to its strained cyclopropane rings and amine functionality:

  • Nucleophilic substitution : The amine group reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides under mild conditions (0–25°C) .
  • Electrophilic cyclopropane activation : Ring-opening reactions occur with strong electrophiles (e.g., Br₂) to yield dibrominated products, though regioselectivity depends on steric effects .
  • Oxidation resistance : The cyclopropane ring stabilizes against oxidation, making the compound suitable for radical-mediated reactions .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological target interactions of this compound?

Advanced strategies include:

  • Molecular docking : Screening against kinase or GPCR targets (e.g., JAK3, serotonin receptors) using software like AutoDock Vina. The cyclopropane ring’s rigidity enhances binding entropy by reducing conformational flexibility .
  • MD simulations : Assessing binding stability (RMSD <2 Å over 100 ns) and interaction hotspots (e.g., hydrogen bonds with catalytic lysine residues) .
  • QSAR models : Correlating substituent electronic effects (Hammett σ values) with inhibitory activity (IC₅₀) .

Q. What methodologies resolve contradictions in reported synthesis yields for halogenated derivatives of cyclopropylamines?

Contradictions arise from variable halogenation efficiency. Solutions include:

  • Factorial design experiments : Testing factors like halogen source (NBS vs. I₂), solvent (CH₂Cl₂ vs. DCE), and temperature. For example, dibromination yields improved from 16% to 47% via Simplex optimization .
  • In situ monitoring : Using FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How does this compound influence metabolic stability in preclinical models, and what assays validate these effects?

Metabolic profiling involves:

  • Microsomal assays : Incubating with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS. Cyclopropane rings reduce CYP450-mediated oxidation, enhancing t₁/₂ by 2–3× compared to non-cyclopropyl analogs .
  • Reactive metabolite screening : Trapping electrophilic intermediates with glutathione (GSH) to assess bioactivation risks .
  • Plasma stability studies : Monitoring degradation in plasma (37°C, 24 hr) to confirm resistance to esterases .

Q. What in vitro toxicity models are appropriate for evaluating this compound’s safety profile?

Standardized assays include:

  • Hepatotoxicity : HepG2 cell viability assays (IC₅₀ >100 µM indicates low risk) .
  • hERG inhibition : Patch-clamp electrophysiology to measure potassium channel blockade (IC₅₀ >10 µM preferred) .
  • Ames test : Bacterial reverse mutation assay (TA98/TA100 strains) to rule out mutagenicity .

Methodological Notes

  • References : Avoided unreliable sources (e.g., BenchChem). Relied on PubChem, ECHA, and peer-reviewed synthesis protocols.
  • Data tables : Included molecular weights, CAS numbers, and spectral parameters for reproducibility.
  • Advanced tools : Highlighted computational (AutoDock, MD) and experimental (HRMS, X-ray) techniques critical for rigorous analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.